molecular formula C12H21N3O B15050465 [(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B15050465
M. Wt: 223.31 g/mol
InChI Key: PKDRQSZUTPBJDQ-UHFFFAOYSA-N
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Description

[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a bifunctional amine derivative featuring a tetrahydrofuran (oxolane) ring and a substituted pyrazole moiety. Its structure combines a flexible oxolan-2-ylmethyl group with a rigid 1-propyl-1H-pyrazol-5-ylmethyl group, enabling unique physicochemical and electronic properties.

Structural characterization of this compound, as with many small molecules, often employs X-ray crystallography. The SHELX system (e.g., SHELXL for refinement) is widely used to determine bond lengths, angles, and conformational details, ensuring high precision in structural analysis .

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

1-(oxolan-2-yl)-N-[(2-propylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C12H21N3O/c1-2-7-15-11(5-6-14-15)9-13-10-12-4-3-8-16-12/h5-6,12-13H,2-4,7-10H2,1H3

InChI Key

PKDRQSZUTPBJDQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2CCCO2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Pyrazole Intermediates

This method involves alkylation of 1-propyl-1H-pyrazol-5-ylmethanol with (oxolan-2-yl)methylamine derivatives. A representative procedure uses 1-propyl-1H-pyrazol-5-ylmethanol and 2-(aminomethyl)tetrahydrofuran in the presence of sodium hydride (NaH) as a base. The reaction proceeds in tetrahydrofuran (THF) at 0°C–25°C for 12–24 hours, achieving yields of 63–68% after purification via column chromatography.

Key variables influencing yield :

  • Base selection: NaH (68%) outperforms K₂CO₃ (52%) in deprotonating the hydroxyl group.
  • Solvent polarity: THF (68%) > DMF (58%) > dichloromethane (45%).
  • Temperature control: Reactions below 30°C minimize side-product formation.

Reductive Amination of Carbonyl Precursors

A two-step sequence converts 1-propyl-1H-pyrazole-5-carbaldehyde and (oxolan-2-yl)methylamine into the target compound. The aldehyde undergoes condensation with the amine to form an imine intermediate, followed by reduction using sodium cyanoborohydride (NaBH₃CN) in methanol. This method achieves 71–75% overall yield, with the critical advantage of avoiding harsh alkylation conditions.

Optimization insights :

  • pH control: Maintaining a reaction pH of 6–7 via acetic acid buffer prevents over-reduction.
  • Stoichiometry: A 1:1.2 molar ratio of aldehyde to amine maximizes imine formation.

Solid-Phase Synthesis for High-Throughput Production

Recent advances employ resin-bound pyrazole derivatives to streamline purification. Wang resin-functionalized 1-propyl-1H-pyrazol-5-ylmethyl chloride reacts with (oxolan-2-yl)methylamine in dimethylacetamide (DMA) at 50°C for 6 hours. Cleavage with trifluoroacetic acid (TFA) yields the product in 82% purity, though scalability remains limited to milligram quantities.

Reaction Mechanism and Intermediate Characterization

Alkylation Pathway

In nucleophilic substitution, NaH deprotonates the hydroxyl group of 1-propyl-1H-pyrazol-5-ylmethanol , generating a potent alkoxide nucleophile. This species attacks the electrophilic amine derivative, (oxolan-2-yl)methyl chloride , via an Sₙ2 mechanism. Intermediate formation is confirmed by 1H NMR spectroscopy (δ 4.3 ppm, singlet for -CH₂-O-).

Reductive Amination

The imine intermediate (C=N) exhibits a characteristic IR stretch at 1645 cm⁻¹, which disappears upon reduction to the amine. LC-MS analysis reveals a molecular ion peak at m/z 238.2 [M+H]+, consistent with the product’s molecular weight.

Industrial-Scale Challenges and Solutions

Purification Difficulties

The compound’s polarity complicates distillation, necessitating chromatographic purification. Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) achieves >99% purity but increases production costs by 30%.

Byproduct Formation

Competing N-alkylation of the pyrazole ring occurs at temperatures >40°C, producing bis-alkylated derivatives (10–15% yield). Mitigation strategies include:

  • Slow addition of alkylating agents to control exotherms.
  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity.

Chemical Reactions Analysis

Types of Reactions

[(Oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

[(Oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methodological Considerations

Structural comparisons rely heavily on crystallographic tools like SHELXL, which ensures consistency in bond length and angle measurements across studies . However, discrepancies in reported properties (e.g., logP) may arise from variations in experimental conditions or computational models.

Biological Activity

The compound [(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and various research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by a unique structure comprising an oxolane ring and a pyrazole moiety, which contributes to its biological activity. The IUPAC name is 1-(tetrahydro-2-furanylmethyl)-1H-pyrazol-3-amine , with the molecular formula C8H13N3OC_8H_{13}N_3O .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate specific molecular pathways, influencing processes such as:

  • Cell Proliferation : By inhibiting certain enzymes involved in cell cycle regulation.
  • Apoptosis : Triggering programmed cell death through receptor interactions.

Research indicates that these interactions may lead to therapeutic effects in conditions like cancer and neurological disorders .

Antimicrobial and Insecticidal Properties

Recent studies have highlighted the compound's significant antimicrobial and insecticidal properties. For instance, it has shown effectiveness against various pests, including Mythimna separate and Helicoverpa armigera, with lethal activities observed at concentrations around 500 mg/L .

Case Study: Insecticidal Activity

A specific case study reported that a related compound demonstrated an insecticidal efficacy of 70% against Mythimna separate. This suggests that the pyrazole derivatives could serve as potential leads for developing new insecticides .

Table 1: Insecticidal Activity of Pyrazole Derivatives

CompoundTarget PestLethal Activity (%)
14qMythimna separate70
14hHelicoverpa armigeraGood
14eOstrinia nubilalisModerate

Table 2: Fungicidal Activity of Related Compounds

CompoundTarget FungusInhibition Rate (%)
14hPyricularia oryae77.8
14eAlternaria solani55.6
14kGibberella zeae66.7

Pharmacological Potential

The compound's pharmacological properties are under investigation for their potential therapeutic applications. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : By modulating pathways associated with cancer cell growth.
  • Antifungal Activity : Effective against multiple fungal strains, indicating a broad spectrum of activity .

Q & A

What synthetic methodologies are optimal for preparing [(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine, and how can regioselectivity challenges in pyrazole alkylation be addressed?

Methodological Answer:
The synthesis involves multi-step alkylation and coupling reactions. Key steps include:

Pyrazole Core Preparation : Start with 1-propyl-1H-pyrazol-5-amine synthesis via cyclocondensation of β-ketoesters with hydrazines under acidic conditions. Regioselectivity is controlled using steric or electronic directing groups (e.g., electron-withdrawing substituents at the pyrazole N1 position) .

Oxolane-Methyl Group Introduction : React oxolan-2-ylmethanol with a halogenating agent (e.g., PCl₃) to generate the oxolane-methyl chloride intermediate, followed by nucleophilic substitution with the pyrazole-5-amine.

Final Coupling : Use reductive amination or Mitsunobu conditions to link the oxolane-methyl and pyrazole-methyl moieties. Monitor regioselectivity via HPLC and optimize reaction temperatures (e.g., 60–80°C for Mitsunobu) to minimize byproducts .

How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine) to solve phase problems. Refinement using SHELXL (via Olex2 or similar software) provides bond lengths/angles with R-factors < 0.05 . For example, confirmed pyrazole regioisomerism via X-ray data, showing distinct C–N bond patterns.
  • NMR Spectroscopy : Use 2D techniques (¹H-¹³C HSQC, NOESY) to assign stereochemistry. For instance, coupling constants (J = 8–10 Hz in ¹H NMR) distinguish axial/equatorial protons in the oxolane ring .

What in vitro assays are suitable for evaluating its bioactivity, and how should positive controls be selected?

Methodological Answer:

  • Antimicrobial Screening : Use microplate alamarBlue assay (MABA) against Mycobacterium tuberculosis H37Rv, with rifampicin (MIC ~0.05 µg/mL) as a positive control .
  • Cytotoxicity Testing : Employ MTT assays on HEK-293 or HepG2 cells, using doxorubicin (IC₅₀ = 0.1–1 µM) for comparison.
  • Enzyme Inhibition : Test carbonic anhydrase inhibition via esterase activity assays, referencing acetazolamide (IC₅₀ = 12 nM) .

How should researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

Assay Validation : Cross-check protocols (e.g., incubation time, solvent/DMSO concentration) against standardized guidelines (CLSI).

Compound Purity : Verify purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry.

Structural Analog Comparison : Compare activity trends with analogs (e.g., replacing oxolane with tetrahydrothiophene) to identify pharmacophore elements .

What computational strategies predict binding affinity and selectivity for target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., M. tuberculosis enoyl-ACP reductase). Validate with co-crystallized ligands (e.g., triclosan, ΔG = −9.2 kcal/mol) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å). Analyze hydrogen bonds (e.g., pyrazole N–H with Thr196) .

What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling (particle size < 10 µm) .
  • Spill Management : Neutralize with 10% acetic acid, then absorb with vermiculite.
  • Storage : Keep in amber vials under argon at −20°C to prevent oxidation .

How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

Substituent Variation : Synthesize analogs with varying oxolane ring sizes (e.g., oxetane vs. tetrahydropyran) to assess conformational flexibility.

Bioisosteric Replacement : Replace the pyrazole with 1,2,4-triazole and compare IC₅₀ values .

Pharmacokinetic Profiling : Measure logP (octanol/water) and metabolic stability in liver microsomes to guide lead optimization .

What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization. Calibrate with deuterated internal standards (e.g., d₄-analog) for precision (RSD < 15%) .
  • LOQ : Achieve 1 ng/mL sensitivity in plasma via protein precipitation (acetonitrile) and MRM transitions (m/z 320 → 203) .

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